2-[(2,5-dioxopyrrolidin-1-yl)oxy]-N,N-diphenylacetamide
Description
2-[(2,5-Dioxopyrrolidin-1-yl)oxy]-N,N-diphenylacetamide (CAS: 838851-96-0) is a synthetic acetamide derivative characterized by a central pyrrolidine-2,5-dione (succinimide) moiety linked via an oxy group to an N,N-diphenylacetamide scaffold. Its molecular formula is C₁₈H₁₆N₂O₄, with a molecular weight of 324.33 g/mol . Key physicochemical properties include a predicted boiling point of 549.2 ± 52.0 °C, density of 1.35 ± 0.1 g/cm³, and a highly acidic pKa of -4.05 ± 0.50, suggesting strong electron-withdrawing effects from the succinimide group .
The compound is synthesized via coupling reactions involving activated esters, as evidenced by methods described for structurally related derivatives (e.g., monocarboxylic acid intermediates and DCC/NHS-mediated amidation) .
Properties
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)oxy-N,N-diphenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c21-16-11-12-17(22)20(16)24-13-18(23)19(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10H,11-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRYDNKDCEUQDEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OCC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,5-dioxopyrrolidin-1-yl)oxy]-N,N-diphenylacetamide typically involves the reaction of N-hydroxysuccinimide with diphenylacetic acid derivatives. The reaction is usually carried out in an organic solvent such as acetone or dichloromethane, under controlled temperature and pH conditions . The process may involve the use of coupling agents like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-[(2,5-dioxopyrrolidin-1-yl)oxy]-N,N-diphenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines and thiols. The reactions are typically conducted under controlled temperature and pressure conditions to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
2-[(2,5-dioxopyrrolidin-1-yl)oxy]-N,N-diphenylacetamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-[(2,5-dioxopyrrolidin-1-yl)oxy]-N,N-diphenylacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Key Observations:
Melting Points : Analogs exhibit melting points between 129.6–176.0 °C , correlating with substituent polarity. The target compound lacks experimental data, but its rigid diphenyl groups may elevate melting points compared to flexible N-alkyl derivatives.
Pharmacological Potential: Compounds 23–27 were evaluated for anticonvulsant activity, though specific data are absent in the evidence.
Other Structural Analogues
Chalcone-Linked Derivatives ()
Compounds such as 2-(2-(3-(4-chlorophenyl)acryloyl)phenoxy)-N,N-diphenylacetamide feature a chalcone moiety conjugated to the acetamide core. These derivatives prioritize π-π interactions for biological targeting, contrasting with the target compound’s succinimide-driven electronic effects .
Bis-Acetamide Derivatives ()
The target compound’s monofunctional structure lacks this versatility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
